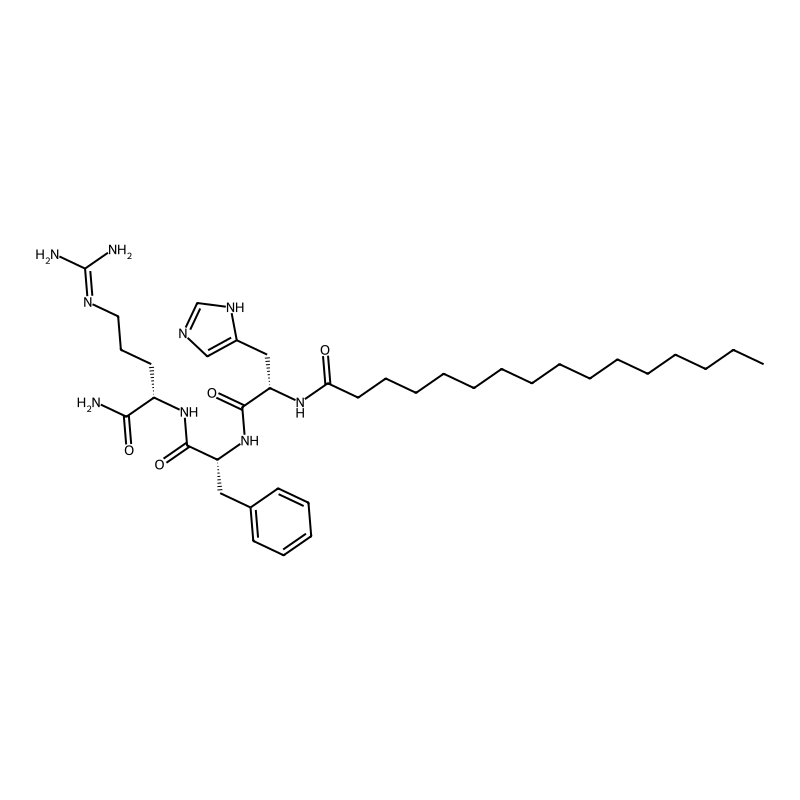Palmitoyl tripeptide-8

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Anti-inflammatory Effects
Studies suggest PPT-8 might possess anti-inflammatory properties. One study investigated its ability to reduce irritation caused by Sodium Dodecyl Sulfate (SDS), a common irritant. The results showed a significant decrease in skin temperature after SDS application in areas treated with PPT-8 compared to the control group [].
Another study examined the effects of PPT-8 on keratinocytes, the main cell type in the epidermis. The research suggests PPT-8 can suppress the production of interleukin-8 (IL-8), an inflammatory cytokine, triggered by both UVB radiation and IL-1α []. This indicates PPT-8's potential to intervene in the early stages of the inflammatory response.
Soothing Properties for Sensitive Skin
PPT-8's potential anti-inflammatory effects might translate to soothing properties for sensitive skin. However, limited research exists directly addressing this application. One study investigated a lotion containing PPT-8 alongside other ingredients for persistent facial redness in rosacea patients. While the study showed some improvement, it's difficult to isolate the specific contribution of PPT-8 due to the presence of other potentially soothing ingredients [].
Palmitoyl tripeptide-8 is a synthetic peptide composed of three amino acids: arginine, histidine, and phenylalanine, linked to palmitic acid. This compound is recognized for its role as a neuropeptide and is often used in cosmetic formulations to enhance skin health. The molecular formula of palmitoyl tripeptide-8 is C₃₇H₆₁N₉O₄, with a molecular weight of 695.94 g/mol. It is often marketed under the name Neutrazen™ and is noted for its ability to modulate inflammation and improve skin resilience, particularly in sensitive skin types .
Palmitoyl tripeptide-8 is synthesized through the reaction of tripeptide-8 with palmitic acid. This process involves forming an ester bond between the carboxylic acid group of palmitic acid and the amino group of the tripeptide. The resulting compound exhibits enhanced lipophilicity, which facilitates its penetration into the skin layers, allowing it to exert its biological effects more effectively .
The biological activity of palmitoyl tripeptide-8 is primarily linked to its anti-inflammatory properties. In vitro studies have demonstrated that it can significantly inhibit the production of interleukin-8 (IL-8) in keratinocytes exposed to ultraviolet radiation and in fibroblasts stimulated by interleukin-1. Notably, it achieved a 64% inhibition rate in IL-1 stimulated fibroblasts, surpassing the effect of α-melanocyte stimulating hormone (α-MSH) . Furthermore, palmitoyl tripeptide-8 has been shown to reduce edema and capillary dilation in skin explants exposed to irritants .
The synthesis of palmitoyl tripeptide-8 typically employs solid-phase peptide synthesis using the fluorenylmethyloxycarbonyl (Fmoc) strategy. This method involves several key steps:
- Coupling: The amino acids are sequentially added to a resin-bound peptide chain.
- Deprotection: Fmoc groups are removed to allow for further amino acid coupling.
- Cleavage: The final product is cleaved from the resin using a mixture of trifluoroacetic acid, water, and triisopropylsilane .
This automated synthesis allows for high purity and yield, making it suitable for cosmetic applications.
Palmitoyl tripeptide-8 is widely used in cosmetic products aimed at sensitive skin due to its soothing properties. Its applications include:
- Anti-aging creams: To mitigate signs of aging caused by inflammation.
- Moisturizers: To enhance skin hydration and resilience.
- Soothing treatments: For conditions such as rosacea or post-sun exposure irritation .
Research indicates that palmitoyl tripeptide-8 interacts with the melanocortin-1 receptor (MC1-R), similar to α-MSH but with reduced melanogenic activity. This unique interaction allows it to exert anti-inflammatory effects without promoting pigmentation, making it particularly valuable in formulations for sensitive or reactive skin types . Additionally, it has been shown to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), further reinforcing its therapeutic potential .
Palmitoyl tripeptide-8 can be compared with several other peptides used in cosmetics:
| Compound Name | Structure Type | Key Benefits | Unique Features |
|---|---|---|---|
| Palmitoyl tetrapeptide-7 | Tetrapeptide | Anti-aging, wound healing | Promotes collagen synthesis |
| Acetyl hexapeptide-8 | Hexapeptide | Reduces wrinkles, enhances elasticity | Mimics the effects of botulinum toxin |
| Tripeptide-1 | Tripeptide | Stimulates collagen production | Known for its regenerative properties |
Palmitoyl tripeptide-8 stands out due to its specific anti-inflammatory action without stimulating melanogenesis, making it suitable for sensitive skin formulations .








